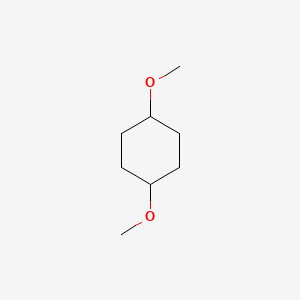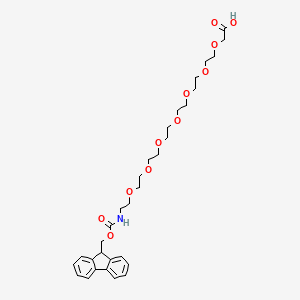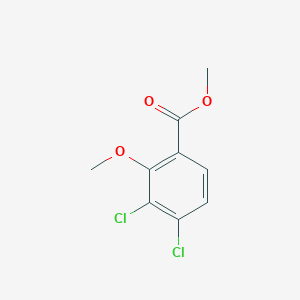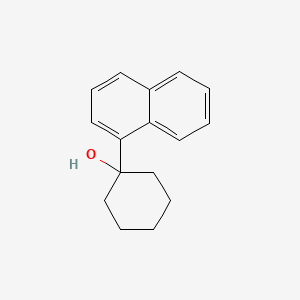
1,4-Dimethoxycyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dimethoxycyclohexane is an organic compound with the molecular formula C8H16O2 It is a derivative of cyclohexane, where two methoxy groups are attached to the first and fourth carbon atoms of the cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
1,4-Dimethoxycyclohexane can be synthesized through several methods. One common approach involves the methoxylation of cyclohexane derivatives. For instance, starting from 1,4-cyclohexanediol, the compound can be synthesized by reacting it with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 1,4-benzoquinone followed by methylation. This process can be optimized for large-scale production by using continuous flow reactors and efficient catalysts to enhance yield and purity.
化学反応の分析
Types of Reactions
1,4-Dimethoxycyclohexane undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form cyclohexane derivatives with hydroxyl groups.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides (e.g., NaBr) or amines (e.g., NH3) can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Produces 1,4-cyclohexanedione.
Reduction: Yields 1,4-cyclohexanediol.
Substitution: Results in various substituted cyclohexane derivatives depending on the nucleophile used.
科学的研究の応用
1,4-Dimethoxycyclohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving methoxy groups.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is utilized in the production of polymers and other materials with specific properties.
作用機序
The mechanism by which 1,4-dimethoxycyclohexane exerts its effects depends on the specific reaction or application. In general, the methoxy groups can participate in various chemical transformations, acting as electron-donating groups that influence the reactivity of the cyclohexane ring. These groups can stabilize reaction intermediates, making certain reactions more favorable.
類似化合物との比較
1,4-Dimethoxycyclohexane can be compared with other similar compounds such as:
1,4-Dihydroxycyclohexane: This compound has hydroxyl groups instead of methoxy groups, leading to different reactivity and applications.
1,4-Dimethylcyclohexane: The presence of methyl groups instead of methoxy groups results in different physical and chemical properties.
1,4-Dichlorocyclohexane:
The uniqueness of this compound lies in its methoxy groups, which provide distinct electronic and steric effects compared to other substituents, making it valuable in specific synthetic and industrial applications.
特性
分子式 |
C8H16O2 |
|---|---|
分子量 |
144.21 g/mol |
IUPAC名 |
1,4-dimethoxycyclohexane |
InChI |
InChI=1S/C8H16O2/c1-9-7-3-5-8(10-2)6-4-7/h7-8H,3-6H2,1-2H3 |
InChIキー |
SVHAWXAAVLMPLW-UHFFFAOYSA-N |
正規SMILES |
COC1CCC(CC1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B12097555.png)
![3-(1H-imidazol-5-yl)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoic acid](/img/structure/B12097565.png)


![2,4-Dichloro-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5(6H)-one](/img/structure/B12097593.png)
![2-[(Ethylsulfanyl)methyl]piperidine](/img/structure/B12097595.png)

![5-Bromospiro[1,2-dihydropyrrolo[2,3-b]pyridine-3,1'-cyclopropane]](/img/structure/B12097602.png)


![(1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)methanol](/img/structure/B12097635.png)
amine](/img/structure/B12097641.png)
